molecular formula C19H22BrNO5S B11350082 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B11350082
M. Wt: 456.4 g/mol
InChI Key: LXXCBNGPGFDJOW-UHFFFAOYSA-N
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Description

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound that features a brominated furan ring, a thiolane ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Thiolane Ring: The thiolane ring is synthesized through a series of reactions involving sulfur-containing reagents.

    Coupling Reactions: The brominated furan and thiolane intermediates are coupled with a benzamide derivative under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The brominated furan ring can be reduced to form a furan derivative.

    Substitution: The bromine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets. The brominated furan ring and thiolane moiety may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-BROMOFURAN-2-YL)METHYL]-3,4-DIMETHOXYANILINE: This compound features a similar brominated furan ring but differs in the substituents on the benzene ring.

    5-BROMO-N-[(5-BROMOFURAN-2-YL)METHYL]-N-[(3R)-1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL]FURAN-2-CARBOXAMIDE: This compound has a similar thiolane and furan structure but includes additional bromination and a carboxamide group.

Uniqueness

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22BrNO5S

Molecular Weight

456.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C19H22BrNO5S/c1-13(2)25-16-5-3-14(4-6-16)19(22)21(11-17-7-8-18(20)26-17)15-9-10-27(23,24)12-15/h3-8,13,15H,9-12H2,1-2H3

InChI Key

LXXCBNGPGFDJOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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